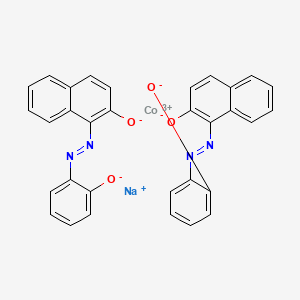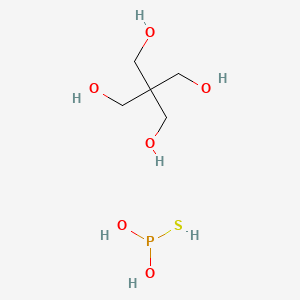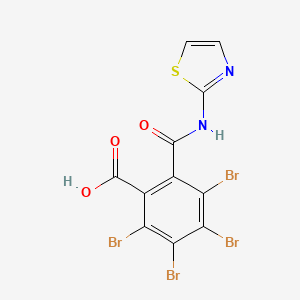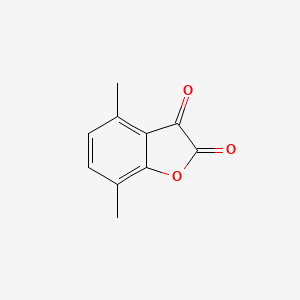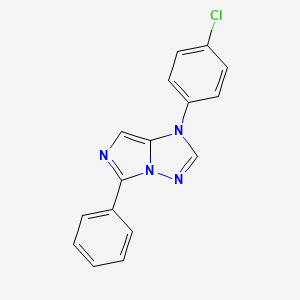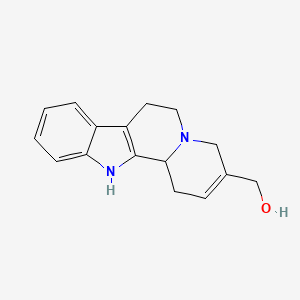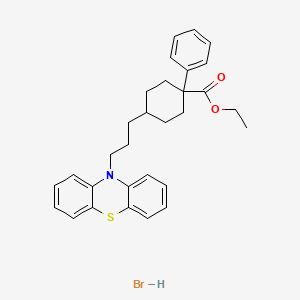
4-((4-Methoxyphenyl)sulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methoxyphenyl)sulfonyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxyphenyl)sulfonyl)benzoic acid typically involves the sulfonylation of 4-methoxybenzoic acid. One common method includes the reaction of 4-methoxybenzoic acid with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfonylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxyphenyl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-((4-carboxyphenyl)sulfonyl)benzoic acid.
Reduction: Formation of 4-((4-methoxyphenyl)thio)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-((4-Methoxyphenyl)sulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-((4-Methoxyphenyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylphenyl)sulfonyl)benzoic acid
- 4-((4-Chlorophenyl)sulfonyl)benzoic acid
- 4-((4-Methoxyphenyl)thio)benzoic acid
Uniqueness
4-((4-Methoxyphenyl)sulfonyl)benzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. The methoxy group is an electron-donating group, which can affect the compound’s acidity and its behavior in various chemical reactions. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
6317-62-0 |
|---|---|
Molecular Formula |
C14H12O5S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C14H12O5S/c1-19-11-4-8-13(9-5-11)20(17,18)12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H,15,16) |
InChI Key |
VVTQUYHSQKTELO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


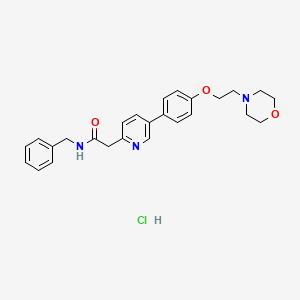
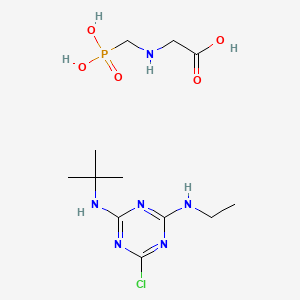
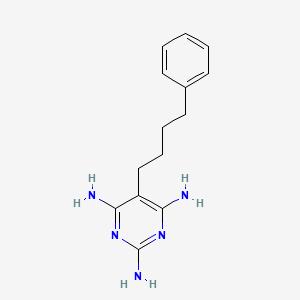

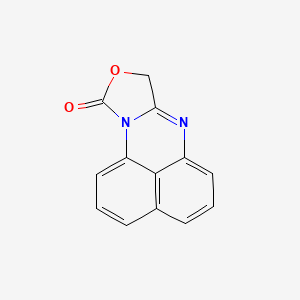
![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
